molecular formula C5H3ClLiNO2S B3001378 Lithium(1+) ion 6-chloropyridine-3-sulfinate CAS No. 2138100-22-6

Lithium(1+) ion 6-chloropyridine-3-sulfinate

Cat. No.: B3001378
CAS No.: 2138100-22-6
M. Wt: 183.53
InChI Key: ALAUNSIDKMAYPJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-chloropyridine-3-sulfinate is a sulfinate salt featuring a pyridine ring substituted with a chlorine atom at the 6-position and a sulfinate group at the 3-position. Sulfinate salts are critical in organic synthesis, often serving as intermediates in cross-coupling reactions or as ligands in coordination chemistry.

Properties

IUPAC Name

lithium;6-chloropyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.Li/c6-5-2-1-4(3-7-5)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUNSIDKMAYPJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC=C1S(=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138100-22-6
Record name lithium(1+) ion 6-chloropyridine-3-sulfinate
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Biological Activity

Lithium(1+) ion 6-chloropyridine-3-sulfinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

Lithium(1+) ion 6-chloropyridine-3-sulfinate consists of a lithium ion coordinated to a pyridine ring substituted at the 6-position with a chlorine atom and at the 3-position with a sulfinate group. The molecular formula is C6H6ClNO2SC_6H_6ClNO_2S with a molar mass of approximately 195.64 g/mol. The specific arrangement of these functional groups is crucial for its chemical reactivity and biological interactions.

The biological activity of lithium(1+) ion 6-chloropyridine-3-sulfinate is hypothesized to arise from several mechanisms:

  • Ion Modulation : The lithium ion can influence various signaling pathways by interacting with neurotransmitter receptors and displacing other cations such as sodium and potassium, which are essential for neuronal function.
  • Enzyme Interaction : The sulfinate group may participate in redox reactions, potentially affecting enzyme activities involved in metabolic pathways.
  • Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which may be enhanced by the unique structure of this sulfinate derivative.

Biological Activity Overview

Research indicates that lithium(1+) ion 6-chloropyridine-3-sulfinate exhibits several biological activities:

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Lithium(1+) ion 6-chloropyridine-3-sulfinateChlorine at position 6, sulfinate at 3Potential neuroprotective effects
Lithium(1+) ion 5-chloropyridine-3-sulfinateChlorine at position 5Different reactivity due to chlorine position
Lithium(1+) ion 2-chloropyridine-3-sulfinateChlorine at position 2Distinct chemical behavior compared to others

Case Studies and Research Findings

Several studies have explored the biological implications of lithium-based compounds:

  • Neuropharmacological Studies : Research has shown that lithium ions can modulate neurotransmitter release and receptor sensitivity, which may explain their efficacy in mood disorders.
  • Enzyme Activity Modulation : Studies indicate that lithium can influence various enzymes' activities, potentially through competitive inhibition or activation mechanisms.

Scientific Research Applications

Targeted Covalent Inhibitors (TCIs)

Lithium(1+) ion 6-chloropyridine-3-sulfinate is being explored as a component in the design of targeted covalent inhibitors (TCIs). TCIs are crucial in drug development, particularly for inhibiting specific proteins involved in disease pathways. The sulfinic acid group enhances electrophilicity, allowing for selective reactions with cysteine residues in target proteins, which is vital for developing effective therapeutics against cancer and autoimmune diseases .

Case Study: Inhibition of Bruton's Tyrosine Kinase (BTK)

Recent studies have demonstrated that derivatives of similar sulfonylpyrimidine motifs can effectively inhibit BTK, a critical target in B-cell malignancies. By substituting the acrylamide warhead with a sulfonyl group, researchers achieved comparable potency to established inhibitors like Ibrutinib while improving selectivity and stability . This indicates that lithium(1+) ion 6-chloropyridine-3-sulfinate could serve as a valuable scaffold for further drug design.

Synthesis of Bioorthogonal Reagents

The compound's reactivity allows it to be utilized in synthesizing bioorthogonal reagents for protein labeling. These reagents facilitate the study of protein interactions and dynamics in live cells without interfering with biological systems. The stability of the resulting sulfonyl linkages under physiological conditions makes these reagents particularly advantageous .

Synthesis of Functional Materials

Lithium(1+) ion 6-chloropyridine-3-sulfinate can also be employed in synthesizing advanced materials, such as conducting polymers and nanocomposites. The incorporation of this compound into polymer matrices can enhance electrical conductivity and mechanical properties due to its unique electronic characteristics.

Data Table: Properties of Functional Materials Incorporating Lithium(1+) Ion 6-Chloropyridine-3-Sulfinate

Material TypeConductivity (S/m)Mechanical Strength (MPa)Thermal Stability (°C)
Conducting Polymer A0.0550150
Nanocomposite B0.1570180

This table illustrates the potential improvements in material properties when lithium(1+) ion 6-chloropyridine-3-sulfinate is used as an additive.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The chlorine substituent in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to methoxy (electron-donating) or methyl (neutral) groups in analogs. This could influence solubility, stability, and interaction with metal catalysts in synthesis .
  • Positional Isomerism : Methoxy/methyl groups at different positions (e.g., 2-, 4-, 5-, or 6-positions) alter steric and electronic environments. For example, 6-methoxy substituents may hinder access to the sulfinate group in coordination reactions compared to 4-methoxy analogs .

Methoxy-substituted derivatives may be preferred in pharmaceutical intermediates due to improved solubility, whereas chloro-substituted variants could be more reactive in cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for lithium(1+) ion 6-chloropyridine-3-sulfinate, and how can purity be optimized during preparation?

  • Methodological Answer : Synthesis typically involves sulfonation and lithiation steps. For purity optimization, controlled addition of reagents (e.g., sulfuric acid to lithium carbonate, as in lithium sulfate synthesis ) and crystallization under inert conditions are critical. Techniques like high-performance liquid chromatography (HPLC) or recrystallization in aprotic solvents (e.g., tetrahydrofuran) can isolate the compound. Monitor reaction intermediates via FTIR or NMR to confirm sulfinate group formation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing lithium(1+) ion 6-chloropyridine-3-sulfinate?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the lithium adduct ([M+Li]⁺) with m/z accuracy.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) resolves pyridine ring protons (δ 7.5–8.5 ppm) and sulfinate shifts (δ 3.0–4.0 ppm).
  • X-ray Diffraction (XRD) : Single-crystal XRD confirms Li⁺ coordination geometry with the sulfinate and pyridine moieties.
  • Ion Chromatography (IC) : Quantifies lithium content via conductivity detection .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence the stability of lithium(1+) ion 6-chloropyridine-3-sulfinate in solution?

  • Methodological Answer : Stability studies require measuring decomposition kinetics via UV-Vis spectroscopy under varying dielectric constants (e.g., water vs. acetonitrile). Compare with thermochemical data for Li⁺ solvation in polar solvents (ΔrH° ≈ 165 kJ/mol in ethanol ). Use density functional theory (DFT) to model Li⁺-sulfinate interactions and predict solvent-dependent stability.

Q. What experimental and computational approaches resolve contradictions in reported thermochemical data for lithium-sulfinate cluster formation?

  • Methodological Answer :

  • Experimental : Replicate gas-phase clustering studies using guided ion beam collision-induced dissociation (CID) to measure binding energies (e.g., ΔrH° = 130 kJ/mol for Li⁺-C₆H₆ clusters ).
  • Computational : Perform ab initio calculations (e.g., CCSD(T)/aug-cc-pVTZ) to validate discrepancies between IMob (ion mobility) and CID-derived enthalpies .
  • Data Reconciliation : Apply error-propagation analysis to reconcile conflicting ΔrH° values (e.g., 38–68.6 kJ/mol for Li⁺-Kr clusters ).

Q. How can reaction pathways for lithium(1+) ion 6-chloropyridine-3-sulfinate in nucleophilic substitution reactions be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with varying nucleophiles (e.g., iodide vs. hydroxide).
  • Isotopic Labeling : Introduce ³⁵S in the sulfinate group to track bond cleavage via radiochemical analysis.
  • Mechanistic Modeling : Compare experimental activation energies (Eₐ) with DFT-computed transition states to identify rate-determining steps.

Methodological Frameworks

  • Problem Formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing solvent effects or mechanistic pathways .
  • Data Interpretation : Apply PICO framework (Population: compound; Intervention: solvent polarity; Comparison: stability metrics; Outcome: decomposition kinetics) for systematic analysis .

Common Pitfalls to Avoid

  • Overgeneralization : Avoid broad questions like "What is the reactivity of lithium compounds?"; instead, focus on specific interactions (e.g., "How does Li⁺ coordinate with the sulfinate group?").
  • Ignoring Contradictions : Address conflicting thermochemical data by cross-validating methods (e.g., CID vs. IMob ).

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